ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This bicyclic system is substituted with a 3-chlorobenzamido group at position 5, a 4-chlorophenyl moiety at position 3, and an ethyl ester at position 1.
For example, compounds with thiazolo[3,2-a]pyrimidine cores (as in ) are synthesized via MCRs using catalysts like SnCl₂·2H₂O . Structural characterization of such compounds typically employs elemental analysis, IR, NMR, and mass spectrometry, with crystallographic refinement tools like SHELXL ensuring precise structural determination .
Properties
IUPAC Name |
ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-4-3-5-14(24)10-12)17(16)21(29)27(26-18)15-8-6-13(23)7-9-15/h3-11H,2H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCLEVMXRWPMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorobenzoyl and chlorophenyl substituents. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The thieno[3,4-d]pyridazine scaffold is structurally distinct from other fused heterocycles, such as thiazolo[3,2-a]pyrimidines (e.g., the compound in ). Key differences include:
- Core Heteroatoms: Thieno[3,4-d]pyridazine contains sulfur and nitrogen atoms, whereas thiazolo[3,2-a]pyrimidine includes sulfur, nitrogen, and oxygen. This alters electronic properties and hydrogen-bonding capabilities.
- Substituent Patterns : The target compound’s 3-chlorobenzamido and 4-chlorophenyl groups contrast with the methyl, 4-methylphenyl, and dichlorophenyl substituents in . Chlorine atoms enhance lipophilicity (logP) and may influence bioavailability compared to methyl groups.
Structural Characterization Challenges
- Stereochemistry : Like Compound 3 (), the configuration at double bonds or amidic groups in the target compound may remain undetermined without crystallographic data. SHELXL refinement () is critical for resolving such ambiguities .
- Spectroscopic Analysis : IR and NMR data for both compounds would highlight differences in carbonyl vibrations (e.g., ester vs. amide C=O stretches) and aromatic proton environments.
Biological Activity
Ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound characterized by a thieno[3,4-d]pyridazine core structure. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C22H15Cl2N3O4S
- Molecular Weight : 488.34 g/mol
The structure features multiple functional groups, including an ethyl ester, amide, and chlorophenyl substituents. These structural elements contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds with similar thieno[3,4-d]pyridazine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain thiophene derivatives demonstrated excellent antimicrobial activity, suggesting that this compound may also possess similar properties.
Antitumor Activity
This compound has been evaluated for its antitumor potential. Comparative studies with structurally related compounds have revealed that those with a similar core structure often exhibit anticancer properties. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-(2-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-thieno[3,4-d]pyridazine | Similar core structure but different substituents | Antitumor activity |
| 1-(2-hydroxypropyl)-3-(aryl)-pyrazole derivatives | Contains pyrazole instead of thieno[3,4-d]pyridazine | Anticancer properties |
| N-(2-(4-methylpiperazin-1-yl)ethyl)-pyrazole derivatives | Different core but similar activity profile | Anticancer potential |
These findings suggest that the thieno[3,4-d]pyridazine moiety is crucial for the observed biological activities.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and apoptosis pathways. Further studies are necessary to clarify these interactions.
Case Studies
Several studies have been conducted to explore the biological activities of related compounds:
- Antimicrobial Efficacy : A study examined a series of thieno[3,4-d]pyridazine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced activity against resistant strains.
- Anticancer Screening : In vitro assays on cancer cell lines demonstrated that compounds with thieno[3,4-d]pyridazine structures exhibited cytotoxic effects. The study emphasized the importance of substituent variation on biological activity.
Q & A
Q. Q1: What are the critical steps in synthesizing ethyl 5-(3-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-thieno[3,4-d]pyridazine-1-carboxylate?
A: The synthesis involves:
- Step 1: Formation of the thieno[3,4-d]pyridazine core via cyclization of substituted thiophene precursors under reflux conditions .
- Step 2: Introduction of the 3-chlorobenzamido group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .
- Step 3: Esterification at the 1-position using ethyl chloroformate in dichloromethane .
Key Optimization: Reaction temperatures (60–100°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yield (reported 45–68% in comparable derivatives) .
Advanced Synthesis Challenges
Q. Q2: How can researchers resolve low yields during the amidation step of this compound?
A: Common pitfalls and solutions:
- Issue: Competing hydrolysis of the benzamido group in polar solvents.
- Fix: Use non-polar solvents (toluene) and molecular sieves to absorb water .
- Issue: Steric hindrance from the 4-chlorophenyl group.
- Fix: Employ microwave-assisted synthesis to enhance reaction kinetics .
Data Contradiction: Some studies report higher yields with Pd-catalyzed coupling (70%) vs. traditional methods (50%) for analogous structures .
- Fix: Employ microwave-assisted synthesis to enhance reaction kinetics .
Basic Biological Activity Screening
Q. Q3: What preliminary assays are recommended to evaluate this compound’s bioactivity?
A: Start with:
- Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial Activity: Broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Reported Activity: Analogous compounds show IC₅₀ values of 2–10 µM against kinases .
Advanced Mechanistic Studies
Q. Q4: How can researchers investigate the compound’s interaction with adenosine receptors?
A: Methodological approaches:
- Molecular Docking: Use AutoDock Vina to model binding to A₂A receptor active sites (PDB: 3REY) .
- Surface Plasmon Resonance (SPR): Measure real-time binding affinity (KD values) .
- Mutagenesis Studies: Validate key residues (e.g., His264 in A₂A) via site-directed mutagenesis .
Contradiction: Fluorine-substituted analogs show higher receptor affinity than chloro-substituted ones (ΔG = -9.2 vs. -8.5 kcal/mol) .
Structural Analysis and Stability
Q. Q5: Which spectroscopic techniques are essential for characterizing this compound?
A:
- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.3–8.1 ppm for aromatic protons) .
- Mass Spectrometry: High-resolution ESI-MS for molecular ion validation (theoretical m/z: 486.05) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
Advanced Stability Profiling
Q. Q6: How does the 3-chlorobenzamido group influence photostability?
A:
- Experimental Design: Expose the compound to UV light (254 nm) and monitor degradation via HPLC .
- Findings: Chlorine substituents reduce π→π* transition energy, increasing photodegradation vs. methoxy analogs (t₁/₂ = 48 vs. 72 hrs) .
Mitigation: Add antioxidants (e.g., BHT) or use amber storage vials .
Structure-Activity Relationship (SAR) Analysis
Q. Q7: How do substituent variations impact biological activity in this class?
A: Key SAR trends from analogous compounds:
| Substituent | Activity (IC₅₀, µM) | Source |
|---|---|---|
| 4-Chlorophenyl | 3.2 (EGFR) | |
| 4-Fluorophenyl | 1.8 (EGFR) | |
| 3-Methoxybenzamido | 5.6 (VEGFR) | |
| Conclusion: Electron-withdrawing groups (Cl, F) enhance kinase inhibition vs. electron-donating groups (OCH₃) . |
Data Contradiction Resolution
Q. Q8: How to address conflicting reports on cytotoxicity in similar compounds?
A: Case study:
- Conflict: Derivative A shows IC₅₀ = 5 µM (Study X) vs. 15 µM (Study Y) .
- Resolution:
- Verify cell line authenticity (STR profiling).
- Standardize assay conditions (e.g., serum concentration, incubation time).
- Check impurity profiles via HPLC (>95% purity required) .
Computational Modeling Applications
Q. Q9: What in silico tools predict this compound’s ADMET properties?
A:
- Lipophilicity: SwissADME (LogP = 3.1, indicating moderate blood-brain barrier penetration) .
- Metabolism: CYP3A4 inhibition risk via Schrödinger’s QikProp .
- Toxicity: ProTox-II (LD₅₀ = 280 mg/kg, Class III toxicity) .
Advanced Functionalization Strategies
Q. Q10: How can the ester group be modified for prodrug development?
A:
- Hydrolysis: Convert to carboxylic acid under basic conditions (NaOH/EtOH) .
- PEGylation: Attach polyethylene glycol via esterase-sensitive linkers to enhance solubility .
- In Vivo Validation: Monitor plasma stability in rodent models (t₁/₂ > 6 hrs for PEGylated analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
